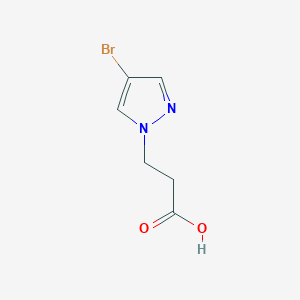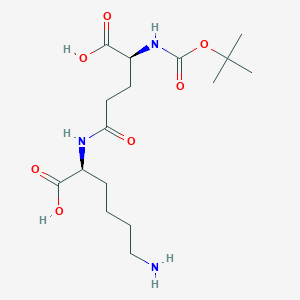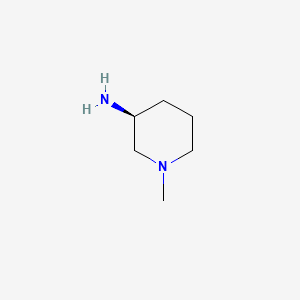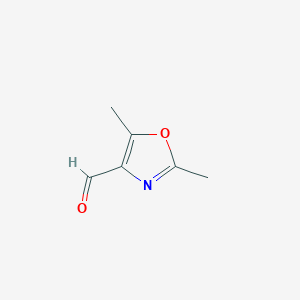
5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C3H6N4S and its molecular weight is 130.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95940. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol has been studied for its effectiveness as a corrosion inhibitor. It has shown high corrosion inhibition efficiency for copper in saline solutions. This compound interacts with the copper surface through the sulfur atom of the thiol group and the nitrogen atoms, creating a protective film on the copper surface (Chauhan et al., 2019).
Pharmaceutical Synthesis
In pharmaceutical science, derivatives of 1,2,4-triazole, including this compound, are significant due to their high efficiency and low toxicity. These derivatives are promising for the creation of new chemical compounds with predicted biological activity (Kravchenko et al., 2018).
Antioxidant and Analgesic Properties
Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole, which include variants of this compound, have been synthesized and shown to have significant analgesic and antioxidant properties (Karrouchi et al., 2016).
Insecticidal Activity
Some derivatives of this compound have been prepared and evaluated for insecticidal activity. A series of these derivatives exhibited significant activity against Plodia interpunctella (Maddila et al., 2015).
DNA Methylation Inhibition
New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been synthesized, focusing on the potential for anti-tumor activity and effects on the methylation level of tumor DNA (Hovsepyan et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol are metal surfaces, particularly those of copper, iron, and aluminium . The compound has a special affinity towards these metal surfaces, displacing water molecules on the surface .
Mode of Action
This compound acts as a corrosion inhibitor. It interacts with its targets by forming a protective film on the metal surface. This is facilitated by the compound’s abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .
Biochemical Pathways
The compound’s action primarily affects the corrosion process of metals. By forming a protective film on the metal surface, it prevents the oxidation of the metal, which is a key step in the corrosion process .
Result of Action
The primary result of the action of this compound is the inhibition of metal corrosion. This is achieved through the formation of a protective film on the metal surface, which prevents the metal’s oxidation and subsequent corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness as a corrosion inhibitor can be affected by the pH of the environment . Furthermore, the compound is considered an environment-friendly inhibitor due to its characteristics of strong chemical activity and low toxicity .
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Biochemical Analysis
Biochemical Properties
5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, this compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance. Furthermore, this compound can affect the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound is also known to inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes, such as antioxidant defense mechanisms. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Studies have identified threshold levels beyond which the adverse effects of this compound become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways. This compound can also affect the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy metabolism. Additionally, this compound can modulate the activity of coenzymes and cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound may also accumulate in specific cellular compartments, depending on its affinity for certain biomolecules. The distribution of this compound within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria can influence energy metabolism, while its localization in the nucleus can affect gene expression .
Properties
IUPAC Name |
3-amino-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOWTLWMBHFCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398730 | |
| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66870-09-5 | |
| Record name | NSC95940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)










![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)


